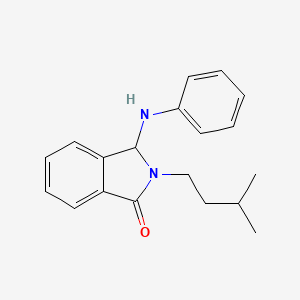
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンは、フェニルアミノ基とジヒドロイソインドロンコアを組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下で、置換アニリンをフタル酸無水物誘導体と反応させる方法です。反応は求核置換反応と環化反応を経て、ジヒドロイソインドロンコアを形成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、触媒、温度制御、再結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するキノンまたはその他の酸化された誘導体を形成する可能性があります。
還元: 還元反応は、この化合物を還元された形に変換することができ、生物学的活性を変化させる可能性があります。
置換: フェニルアミノ基は、求電子置換反応または求核置換反応に参加することができ、様々な誘導体を形成します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求電子剤や求核剤などがあります。反応条件は、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、場合によっては反応速度を高めるための触媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性がありますが、置換反応は異なる官能基を持つ様々な誘導体を生成する可能性があります。
科学研究への応用
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンには、いくつかの科学研究への応用があります。
化学: これは、有機合成における構成ブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物の構造により、生物学的分子と相互作用することができ、酵素の相互作用とタンパク質結合の研究に役立ちます。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンの作用機序は、特定の分子標的との相互作用を含みます。フェニルアミノ基は、タンパク質と水素結合やπ-π相互作用を形成することができ、タンパク質の機能に影響を与えます。ジヒドロイソインドロンコアも酵素と相互作用し、酵素の活性を変化させ、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-(3-メチルブチル)-3-(フェニルアミノ)-1H-イソインドール-1-オン: 構造は似ていますが、ジヒドロ成分がありません。
3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オン: 3-メチルブチル基がありません。
2-(3-メチルブチル)-3-(アミノ)-2,3-ジヒドロ-1H-イソインドール-1-オン: フェニルアミノ基の代わりにアミノ基を持っています。
独自性
2-(3-メチルブチル)-3-(フェニルアミノ)-2,3-ジヒドロ-1H-イソインドール-1-オンにおける3-メチルブチル基とフェニルアミノ基のユニークな組み合わせは、独特の化学的および生物学的特性を提供します。これは、類似の化合物と比較して、独特の反応性と相互作用プロファイルを備えているため、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(3-methylbutyl)-3-(phenylamino)-1H-isoindol-1-one: Similar structure but lacks the dihydro component.
3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one: Lacks the 3-methylbutyl group.
2-(3-methylbutyl)-3-(amino)-2,3-dihydro-1H-isoindol-1-one: Has an amino group instead of a phenylamino group.
Uniqueness
The unique combination of the 3-methylbutyl and phenylamino groups in 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and interaction profiles compared to similar compounds.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
3-anilino-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-18(20-15-8-4-3-5-9-15)16-10-6-7-11-17(16)19(21)22/h3-11,14,18,20H,12-13H2,1-2H3 |
InChIキー |
CCLHZWNOXNKSMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















